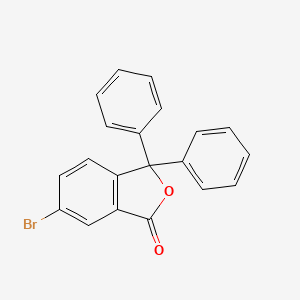
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one typically involves the bromination of a precursor benzofuran compound. One common method is the electrophilic aromatic substitution reaction, where a bromine source (such as bromine or N-bromosuccinimide) is used in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction temperatures and times, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
作用機序
The mechanism of action of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and phenyl groups could influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
3,3-Diphenyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which might result in different chemical reactivity and biological activity.
6-Chloro-3,3-diphenyl-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its properties.
6-Fluoro-3,3-diphenyl-2-benzofuran-1(3H)-one: Contains a fluorine atom, potentially leading to different interactions and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
60573-65-1 |
|---|---|
分子式 |
C20H13BrO2 |
分子量 |
365.2 g/mol |
IUPAC名 |
6-bromo-3,3-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-16-11-12-18-17(13-16)19(22)23-20(18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChIキー |
YZMJLJWCRFJSLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C(=O)O2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
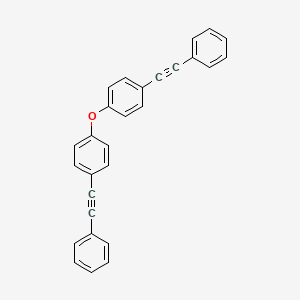
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

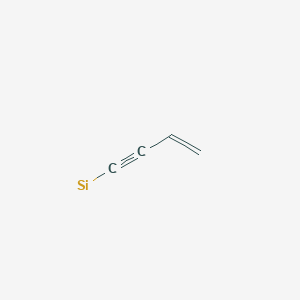

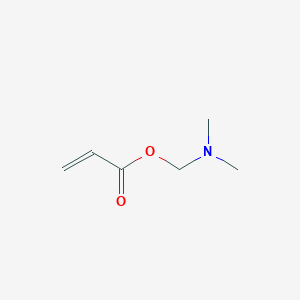
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
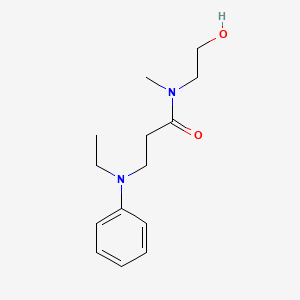
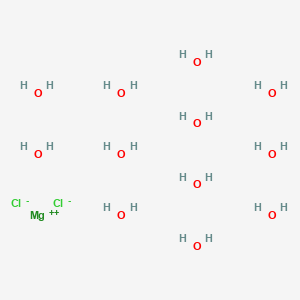
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
